bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound. It is primarily used as a palladium catalyst in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its high selectivity and efficiency in catalyzing reactions that are otherwise challenging.
Preparation Methods
The synthesis of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone involves several steps. The preparation typically starts with the synthesis of the ligand, which is then complexed with palladium. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
This compound is involved in various types of chemical reactions, including:
Substitution Reactions: It is used in the monoarylation of ammonia, where it displays high selectivity.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, although specific details on these reactions are less documented.
Coupling Reactions: It is particularly effective in cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific substrates used in the reactions.
Scientific Research Applications
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone has several applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are less common, the compounds synthesized using this catalyst can have significant biological and medicinal properties.
Mechanism of Action
The mechanism by which this compound exerts its catalytic effects involves the coordination of the palladium center with the ligand. This coordination facilitates the activation of substrates, allowing for efficient catalysis of the desired reactions. The molecular targets and pathways involved are primarily related to the activation and stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar compounds include other palladium-based catalysts with different ligands. For example:
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: This compound has a similar structure but with dicyclohexyl groups instead of adamantyl groups.
Buchwald 3rd Generation Pd Precatalyst: This is another palladium catalyst with a different ligand structure but similar catalytic properties.
The uniqueness of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone lies in its high selectivity and efficiency in catalyzing challenging reactions, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C49H67BrO3PPdS+ |
---|---|
Molecular Weight |
953.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone |
InChI |
InChI=1S/C43H61O2P.C6H5OS.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-5(7)6-3-2-4-8-6;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;2-3H,1H3;1H;/q;-1;;+2 |
InChI Key |
BXJOJIBZMFQCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CC(=O)C1=CC=[C-]S1.Br[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.